molecular formula C23H22N2O6S B11460013 methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11460013
M. Wt: 454.5 g/mol
InChI Key: CJWORTSDUBTDJU-UHFFFAOYSA-N
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Description

Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives This compound is characterized by its unique structure, which includes a thiazolo[4,5-b]pyridine core substituted with methoxyphenyl groups and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.

    Substitution with Methoxyphenyl Groups:

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetate moiety, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl groups or the thiazolo[4,5-b]pyridine core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts such as Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular function.

    Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate]
  • Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[3,2-a]pyrimidine-6-acetate]

Uniqueness

Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is unique due to its specific structural features, such as the thiazolo[4,5-b]pyridine core and the presence of methoxyphenyl groups

Biological Activity

Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 206055-75-6

The compound features a thiazole ring and multiple methoxyphenyl groups which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization.
  • IC50 Values : The compound has shown IC50 values in the micromolar range against several cancer cell lines such as A-431 and Jurkat cells. For example, an IC50 value of approximately 1.61 µg/mL was reported for one of its derivatives against tubulin polymerization .

2. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

  • Tested Microorganisms : The compound has been tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values compared to conventional antibiotics such as ciprofloxacin and ketoconazole .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on A-431 cells:

  • Findings : The compound significantly inhibited cell proliferation with a notable increase in apoptotic markers.
  • : The results suggest that the compound may serve as a lead for further development in cancer therapies.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties:

  • Methodology : Agar well diffusion method was employed to assess activity against selected bacterial and fungal strains.
  • Results : The compound demonstrated effective inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerA-431 (human epidermoid)~1.61 µg/mL
AntimicrobialE. coli, S. aureusVaries (specific MIC not provided)
C. albicans

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[4,7-bis(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H22N2O6S/c1-29-16-8-4-6-14(10-16)18-12-19(26)25(15-7-5-9-17(11-15)30-2)22-21(18)32-23(28)24(22)13-20(27)31-3/h4-11,18H,12-13H2,1-3H3

InChI Key

CJWORTSDUBTDJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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